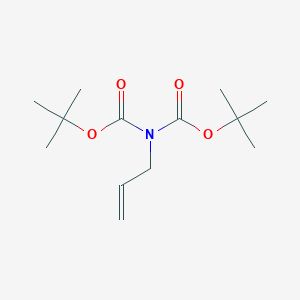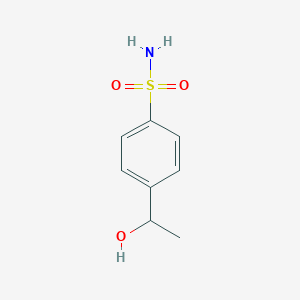
4-(1-Hidroxi-etil)benceno-1-sulfonamida
Descripción general
Descripción
4-(1-Hydroxyethyl)benzene-1-sulfonamide, also known as 4-(1-Hydroxyethyl)benzene-1-sulfonamide, is a useful research compound. Its molecular formula is C8H11NO3S and its molecular weight is 201.25 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(1-Hydroxyethyl)benzene-1-sulfonamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(1-Hydroxyethyl)benzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-Hydroxyethyl)benzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agente Antimicrobiano
Los compuestos basados en sulfonamida, como la 4-(1-Hidroxi-etil)benceno-1-sulfonamida, se han sintetizado y utilizado como agentes antimicrobianos . Estos compuestos han mostrado actividad contra diversas bacterias, incluyendo Staphylococcus aureus y Klebsiella pneumonia .
Actividad Anticancerígena
El indol y sus derivados, que pueden sintetizarse a partir de compuestos basados en sulfonamida, han mostrado actividad fisiológica que incluye propiedades anticancerígenas .
Actividades Antiinflamatorias
Los derivados del indol, sintetizados a partir de compuestos basados en sulfonamida, también han demostrado actividades antiinflamatorias .
Propiedades Antivirales
Los derivados del indol han mostrado propiedades antivirales, lo que hace que los compuestos basados en sulfonamida sean potencialmente útiles en el desarrollo de fármacos antivirales .
Aplicaciones Antimaláricas
Los compuestos basados en sulfonamida se han utilizado en la síntesis de derivados del indol, que han mostrado actividades antimaláricas .
Reactivos de Transferencia de Alquilo
Los sulfonimidatos, que pueden sintetizarse a partir de compuestos basados en sulfonamida, se han encontrado aplicaciones como reactivos de transferencia de alquilo a ácidos, alcoholes y fenoles .
Bloques de Construcción para Otros Compuestos de Azufre (VI)
Los sulfonimidatos, sintetizados a partir de compuestos basados en sulfonamida, se han utilizado como bloques de construcción para acceder a compuestos alternativos de azufre (VI) .
Análisis Espectroscópico
Los espectros infrarrojos y Raman de la this compound se han investigado utilizando métodos de teoría funcional de la densidad (DFT) B3LYP .
Propiedades
IUPAC Name |
4-(1-hydroxyethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-6(10)7-2-4-8(5-3-7)13(9,11)12/h2-6,10H,1H3,(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAILDNLESYHOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50276738 | |
| Record name | 4-(1-hydroxyethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113412-15-0, 25426-54-4 | |
| Record name | 4-alpha-Hydroxyethylbenzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113412150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(1-hydroxyethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 4-(1-Hydroxyethyl)benzene-1-sulfonamide revealed by computational studies?
A1: Computational studies employing Density Functional Theory (DFT) at the B3LYP level provided valuable insights into the structure of 4-(1-Hydroxyethyl)benzene-1-sulfonamide []. The optimized geometry obtained from these calculations revealed the presence of intramolecular hydrogen bonding within the molecule. This interaction likely influences the compound's overall conformation and potentially its interactions with other molecules. Furthermore, the study utilized Natural Bond Orbital (NBO) analysis to elucidate the various intramolecular interactions present. []
Q2: How was computational chemistry employed to study the spectroscopic properties of 4-(1-Hydroxyethyl)benzene-1-sulfonamide?
A2: The research utilized DFT calculations to predict the infrared (IR) and Raman spectra of 4-(1-Hydroxyethyl)benzene-1-sulfonamide []. By calculating the vibrational frequencies and intensities, the study provided a theoretical framework for interpreting experimental spectroscopic data. This approach is valuable for confirming structural assignments and understanding the vibrational modes of the molecule. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


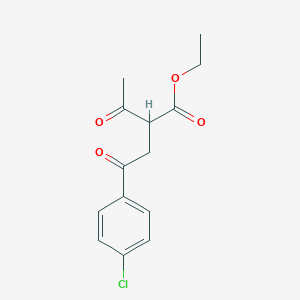
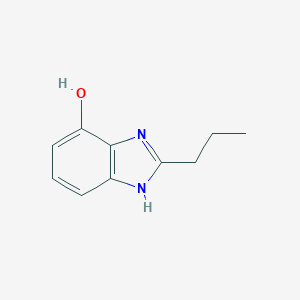
![[(2E)-3-(5-amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile](/img/structure/B39079.png)
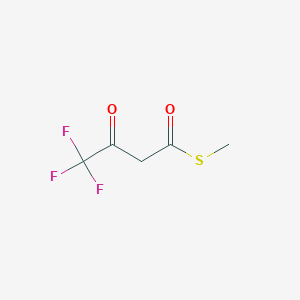
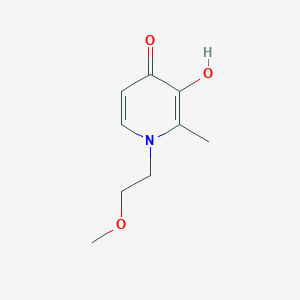
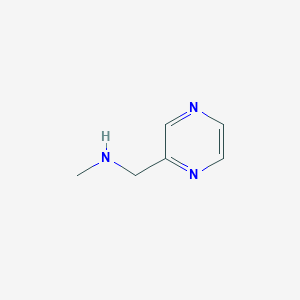
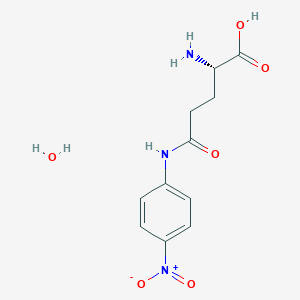

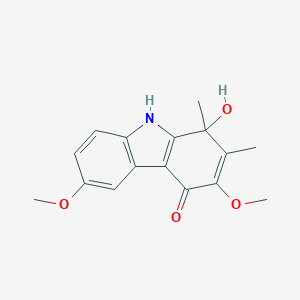
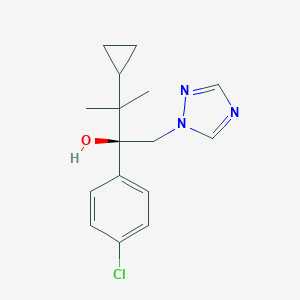
![1-Bromo-4-[12-(4-bromophenoxy)dodecoxy]benzene](/img/structure/B39095.png)
![5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B39096.png)

